2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Benzimidazole Derivatives: Important in drug development due to their pharmacological properties.
Uniqueness
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one stands out due to its unique combination of a pyrazole and triazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a member of the pyrido[4,3-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Overview of Pyrido[4,3-d]pyrimidines
Pyrido[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. These compounds exhibit a range of biological activities including antimicrobial , antitumor , and kinase inhibition properties. The structural diversity within this class allows for varied interactions with biological targets.
Chemical Structure and Properties
The specific compound under consideration features several functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : These halogenated groups can enhance lipophilicity and influence binding affinity to biological targets.
- Methoxyphenyl Group : This moiety may enhance the compound's interaction with certain receptors or enzymes.
Antimicrobial Activity
Research has shown that pyrido[4,3-d]pyrimidines possess significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against a range of pathogens including Staphylococcus aureus and Escherichia coli. The compound's specific structure may enhance its ability to disrupt microbial cell functions.
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.5 μM |
This compound | E. coli | 1 μM |
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Studies indicate that pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
A notable study explored the inhibition of Dihydrofolate Reductase (DHFR) by various pyrido derivatives:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
This compound | DHFR | 0.25 μM |
Kinase Inhibition
The compound has shown promise in inhibiting kinases such as Tyrosine Kinase, which play crucial roles in cancer progression. The structural features of the compound allow it to effectively bind to the active sites of these enzymes.
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that the compound exhibited potent activity against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression at nanomolar concentrations.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2S/c1-29-15-7-5-14(6-8-15)11-27-10-9-20-16(12-27)21(28)26-22(25-20)30-13-17-18(23)3-2-4-19(17)24/h2-8H,9-13H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJALBSIEYEDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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